molecular formula C7H7ClFNO B2682121 1-(5-Fluoropyridin-2-yl)ethan-1-one hydrochloride CAS No. 1354940-77-4

1-(5-Fluoropyridin-2-yl)ethan-1-one hydrochloride

Cat. No.: B2682121
CAS No.: 1354940-77-4
M. Wt: 175.59
InChI Key: GSNPCCWOCZIAOY-UHFFFAOYSA-N
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Description

1-(5-Fluoropyridin-2-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C7H6FNO·HCl It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

The synthesis of 1-(5-Fluoropyridin-2-yl)ethan-1-one hydrochloride typically involves the reaction of 5-fluoropyridine with ethanone under specific conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, to facilitate the reaction. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, and at controlled temperatures to ensure the desired product is obtained .

Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and improve yield .

Chemical Reactions Analysis

1-(5-Fluoropyridin-2-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include alcohols, carboxylic acids, and substituted pyridine derivatives .

Scientific Research Applications

1-(5-Fluoropyridin-2-yl)ethan-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor in the synthesis of drugs targeting neurological disorders and cancer.

    Industry: It is employed in the production of specialty chemicals and materials, including polymers and dyes

Mechanism of Action

The mechanism by which 1-(5-Fluoropyridin-2-yl)ethan-1-one hydrochloride exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity in the nervous system .

Comparison with Similar Compounds

1-(5-Fluoropyridin-2-yl)ethan-1-one hydrochloride can be compared with other similar compounds, such as:

  • 1-(3,5-Difluoropyridin-2-yl)ethanone
  • 1-(5-Fluoropyridin-2-yl)butane-1,3-dione
  • 1-(5-Fluoropyridin-2-yl)-2-methylbutane-1,3-dione

These compounds share structural similarities but differ in their specific functional groups and substitution patterns. The presence of additional fluorine atoms or different alkyl chains can significantly alter their chemical properties and reactivity, making each compound unique in its applications and behavior .

Properties

IUPAC Name

1-(5-fluoropyridin-2-yl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO.ClH/c1-5(10)7-3-2-6(8)4-9-7;/h2-4H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNPCCWOCZIAOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(C=C1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354940-77-4
Record name 1-(5-fluoropyridin-2-yl)ethan-1-one hydrochloride
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